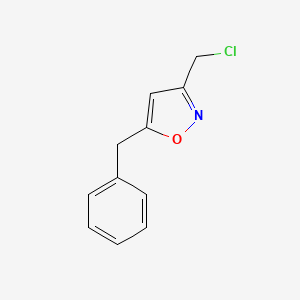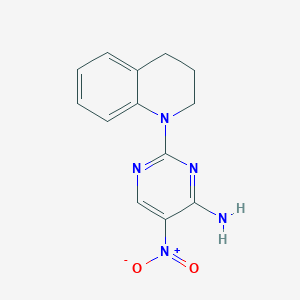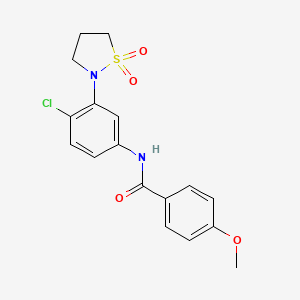![molecular formula C11H10F3NO2 B2989097 2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide CAS No. 338424-38-7](/img/structure/B2989097.png)
2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group attached to a phenyl ring . They are used in various fields due to their unique properties, such as high electronegativity and lipophilicity .
Synthesis Analysis
The synthesis of trifluoromethylphenyl compounds often involves the use of trifluoroacetic anhydride as the trifluoromethyl source . Other methods include Pd-catalyzed coupling reactions .Molecular Structure Analysis
The molecular structure of these compounds typically includes a phenyl ring with a trifluoromethyl group attached. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
Trifluoromethylphenyl compounds can undergo various chemical reactions, including Pd-catalyzed coupling reactions and reactions with hydrazine hydrate .Physical And Chemical Properties Analysis
These compounds often have unique physical and chemical properties due to the presence of the trifluoromethyl group. For example, they often have high lipophilicity and electronegativity . Specific properties such as melting point, boiling point, and density can vary depending on the specific compound .Wissenschaftliche Forschungsanwendungen
Chemistry and Biochemistry Applications
Acrylamide Research : A review highlighted the chemistry, biochemistry, and safety of acrylamide, an alpha,beta-unsaturated reactive molecule used to synthesize polyacrylamide. Polyacrylamide has applications in soil conditioning, wastewater treatment, and the cosmetic, paper, and textile industries. This review suggests a need for better understanding of acrylamide formation in food and its impact on human health (Friedman, 2003).
Supramolecular Chemistry : Benzene-1,3,5-tricarboxamides (BTAs) have been identified as important in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. BTAs' simple structure and supramolecular self-assembly behavior make them a versatile building block (Cantekin, de Greef, & Palmans, 2012).
Environmental and Toxicology Insights
Antimicrobial Triclosan : A review on triclosan (TCS) covered its occurrence, toxicity, and degradation in the environment. TCS, used in various consumer products, has been found in environmental compartments and is known for its biodegradability, photo-instability, and potential transformation into more toxic compounds (Bedoux et al., 2012).
Polyfluoroalkyl Chemicals Degradation : The microbial degradation of polyfluoroalkyl chemicals, which can result in perfluoroalkyl acids, was reviewed. This study emphasizes the importance of understanding biodegradation pathways and the potential for environmental impact of these persistent compounds (Liu & Avendaño, 2013).
Cinnamic Acid Anticancer Properties : Research on cinnamic acid derivatives highlighted their potential as traditional and synthetic antitumor agents. Despite their medicinal tradition, these compounds remain underutilized in cancer research, suggesting further exploration is needed to harness their anticancer potential (De, Baltas, & Bedos-Belval, 2011).
Ionic Liquids for Solvent Applications : A review on ionic liquids' phase behavior with various solutes provided insights into their potential applications as environmentally acceptable solvents with tunable properties. This highlights the adaptability of ionic liquids for applications in separation and extraction processes (Visak et al., 2014).
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group in a molecule can enhance its interaction with target proteins, potentially through key hydrogen bonding .
Pharmacokinetics
It’s known that the electronegativity of a halogen-substituted compound can influence its clearance and exposure .
Result of Action
Compounds with a trifluoromethyl group have been associated with enhanced drug potency .
Action Environment
It’s known that environmental factors can significantly impact the behavior of chemical compounds .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-10(6-17-10)9(16)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAIZDIRTZZBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2989014.png)
![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2989015.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2989017.png)
![3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989018.png)
![1-(2,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2989020.png)
![Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester](/img/structure/B2989021.png)
![N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2989023.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2989025.png)




![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2989035.png)
